molecular formula C23H19NO3 B4583657 3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL

3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL

Cat. No.: B4583657
M. Wt: 357.4 g/mol
InChI Key: KZGYWAIXCAUZMU-UHFFFAOYSA-N
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Description

3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL is a complex organic compound with a unique structure that includes a benzoyl group, a methoxyphenyl group, and a methylindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a methoxyphenyl halide.

    Methylation: The final step involves methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZOYL-1-(3-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-OL
  • 3-BENZOYL-1-(4-HYDROXYPHENYL)-2-METHYL-1H-INDOL-5-OL
  • 3-BENZOYL-1-(4-METHOXYPHENYL)-2-ETHYL-1H-INDOL-5-OL

Uniqueness

3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[5-hydroxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-15-22(23(26)16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)24(15)17-8-11-19(27-2)12-9-17/h3-14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGYWAIXCAUZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL
Reactant of Route 2
3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL
Reactant of Route 3
3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL
Reactant of Route 4
3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL
Reactant of Route 5
3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL
Reactant of Route 6
3-BENZOYL-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-5-OL

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